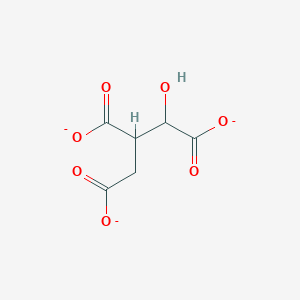

1-Hydroxypropane-1,2,3-tricarboxylate

Description

1-Hydroxypropane-1,2,3-tricarboxylate (IUPAC name: (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate) is a tricarboxylic acid anion and a key intermediate in biochemical pathways. It is the ionized form of isocitric acid, primarily known as D-threo-isocitrate, and plays a central role in the tricarboxylic acid (TCA) cycle and glyoxylate cycle .

Properties

Molecular Formula |

C6H5O7-3 |

|---|---|

Molecular Weight |

189.1 g/mol |

IUPAC Name |

1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-K |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Food Industry

Preservative and Acidulant

- Citric acid is widely utilized as a preservative in food products due to its ability to inhibit microbial growth and enhance flavor. It is particularly effective in canned foods and beverages, preventing spoilage and extending shelf life .

- As an acidulant , it adjusts the pH of food products, improving taste and stability. Common applications include soft drinks, candies, and dairy products .

Flavor Enhancer

- Citric acid serves as a natural flavoring agent in various culinary applications. It is often used in seasoning blends, ice creams, and fruit juices to provide a tart flavor profile .

Nutritional Supplement

- In dietary supplements, citric acid is employed to enhance the bioavailability of minerals through the formation of citrate salts. This property makes it valuable in formulations aimed at improving mineral absorption .

Pharmaceuticals

Metabolite Role

- Citric acid functions as a metabolite in human physiology and is essential for cellular respiration. It plays a critical role in the Krebs cycle, facilitating energy production from carbohydrates and fats .

Buffering Agent

- In pharmaceutical formulations, citric acid acts as a buffering agent to maintain pH stability in various medications. This is crucial for ensuring the efficacy and safety of active ingredients .

Antioxidant Properties

- The compound exhibits antioxidant properties that can protect against oxidative stress in biological systems. This attribute is particularly beneficial in formulations designed to combat aging or oxidative damage .

Cosmetics and Personal Care

Skin Care Applications

- Citric acid is an active ingredient in many skin care products due to its ability to exfoliate dead skin cells and promote cell turnover. It is commonly found in chemical peels and anti-aging formulations .

- Its pH-adjusting properties help stabilize cosmetic formulations while enhancing product performance .

Hair Care Products

- In hair care formulations, citric acid helps remove buildup from styling products and enhances the efficacy of shampoos and conditioners by adjusting pH levels .

Industrial Applications

Chelating Agent

- Citric acid's chelating properties make it an effective agent for binding metal ions in industrial processes. It is widely used in cleaning products to remove limescale from machinery and surfaces .

Polymer Production

- The compound has been explored for use in the synthesis of biodegradable polymers. For instance, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate has been synthesized from citric acid for application in rigid polyurethane foams . This compound was shown to enhance compressive strength without affecting density or thermal conductivity.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Food Preservation | Ataman Chemicals | Demonstrated effectiveness as a preservative in canned foods; inhibits microbial growth effectively. |

| Pharmaceutical Formulation | PubChem | Highlighted role as a buffering agent; critical for maintaining pH stability in medications. |

| Cosmetic Formulations | De Gruyter | Investigated use in skin care; effective exfoliant promoting cell turnover. |

| Industrial Cleaning | Ataman Chemicals | Found to be effective at removing hard water stains without scrubbing; enhances cleaning efficiency. |

Comparison with Similar Compounds

Structural and Molecular Properties

- Molecular formula : C₆H₅O₇³⁻ (deprotonated form)

- Molecular weight : 189.10 g/mol (free acid: C₆H₈O₇) .

- Stereochemistry : The (1R,2S) configuration is critical for its enzymatic interactions, particularly with isocitrate dehydrogenase (EC 1.1.1.41/42) and isocitrate lyase (EC 4.1.3.1) .

- Functional groups : Contains three carboxylate groups and a hydroxyl group at the C1 position, enabling metal chelation and participation in redox reactions .

Comparison with Similar Compounds

Trisodium 1-Hydroxypropane-1,2,3-tricarboxylate (Isocitrate Trisodium Salt)

- CAS No.: 1637-73-6

- Molecular formula : C₆H₅Na₃O₇

- Molecular weight : 258.07 g/mol .

- Applications : Used as a biochemical reagent in enzymatic assays and cell culture media due to its solubility and stability in aqueous solutions .

- Key Differences :

Sodium Citrate (Trisodium 2-Hydroxypropane-1,2,3-tricarboxylate)

- CAS No.: 68-04-2

- Molecular formula : C₆H₅Na₃O₇

- Molecular weight : 258.06 g/mol .

- Applications : Widely used as an anticoagulant, food preservative, and pH buffer .

- Key Differences :

Ferric Citrate Chelate (Iron(III) Citrate)

- CAS No.: 3522-50-7

- Molecular formula : C₆H₅FeO₇

- Molecular weight : 244.94 g/mol .

- Applications : Used as an iron supplement in animal feed and pharmaceuticals .

- Key Differences :

Tri-tert-butyl 1-Hydroxypropane-1,2,3-tricarboxylate

- Synthetic Use : A protected derivative used in organic synthesis to enhance solubility and prevent unwanted side reactions during esterification .

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-Hydroxypropane-1,2,3-tricarboxylate | N/A | C₆H₅O₇³⁻ | 189.10 | TCA cycle intermediate |

| Isocitrate Trisodium Salt | 1637-73-6 | C₆H₅Na₃O₇ | 258.07 | Biochemical research |

| Sodium Citrate | 68-04-2 | C₆H₅Na₃O₇ | 258.06 | Food additive, anticoagulant |

| Ferric Citrate Chelate | 3522-50-7 | C₆H₅FeO₇ | 244.94 | Iron supplementation |

Table 2: Enzymatic Interactions

| Enzyme | Substrate | Product | Role in Metabolism |

|---|---|---|---|

| Isocitrate Dehydrogenase | (1R,2S)-isocitrate + NAD⁺ | α-ketoglutarate + CO₂ + NADH | TCA cycle energy production |

| Isocitrate Lyase | (1R,2S)-isocitrate | Succinate + Glyoxylate | Glyoxylate cycle (plants, bacteria) |

Research Findings

- Stereochemical Specificity: The (1R,2S) configuration of 1-hydroxypropane-1,2,3-tricarboxylate is strictly required for its activity in the TCA cycle.

- Industrial Relevance : Sodium citrate’s low cost and stability make it preferable for commercial applications, while isocitrate derivatives remain niche due to synthesis complexity .

- Metal Chelation : Ferric citrate’s ability to bind Fe³⁺ is leveraged in pharmaceuticals to improve iron bioavailability, contrasting with isocitrate’s metabolic roles .

Preparation Methods

Reaction Mechanism and Synthesis Design

The esterification of 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) with diethylene glycol (DEG) yields tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT), a branched ester derivative. The reaction follows a solvent-based esterification protocol using xylene as the medium, with Dean-Stark apparatus to remove water and drive equilibrium toward product formation.

Stoichiometry :

Reaction Parameters and Optimization

Key parameters from the synthesis are summarized below:

| Parameter | Value |

|---|---|

| Citric acid (g) | 96 |

| DEG (g) | 159 |

| Temperature range (°C) | 128–156 |

| Reaction time (h) | 7 |

| Water collected (mL) | 48.0 (vs. theoretical 27) |

The reaction exhibited a temperature gradient, starting at 85°C for citric acid dissolution and peaking at 156°C during esterification. Extended reaction time (7 hours) ensured >95% conversion, validated by acid number titration (final acid number: 5.2 mg KOH/g) and pH monitoring (pH 3.8).

Product Characterization

The resulting THT was a light straw-colored liquid with:

-

Hydroxyl number : 405.2 mg KOH/g

-

Viscosity : 4,879.7 mPa·s

-

Density : 994.3 kg/m³

These properties align with industrial requirements for polyurethane foam production, where viscosity below 16,000 mPa·s ensures processability.

Deprotonation of Isocitric Acid

Base-Catalyzed Formation of the Conjugate Base

1-Hydroxypropane-1,2,3-tricarboxylate is synthesized via deprotonation of isocitric acid using strong bases (e.g., NaOH or KOH). The reaction proceeds in aqueous or alcoholic solutions, with stoichiometric base addition to achieve full deprotonation of the three carboxyl groups:

Process Considerations

Analytical Validation

The product is confirmed via:

-

FT-IR : Loss of -COOH peaks (~1700 cm⁻¹) and emergence of carboxylate bands (~1550 cm⁻¹).

-

NMR : Disappearance of proton signals adjacent to carboxylic groups.

Synthesis of Sodium 1-Hydroxypropane-1,2,3-Tricarboxylate

Neutralization Protocol

The sodium salt is prepared by neutralizing isocitric acid with sodium hydroxide in a molar ratio of 1:3:

Process Details

Quality Control

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-hydroxypropane-1,2,3-tricarboxylate (isocitrate) salts?

- Methodological Answer : Trisodium 1-hydroxypropane-1,2,3-tricarboxylate (CAS: 1637-73-6) is typically synthesized via neutralization of isocitric acid with sodium hydroxide. Purification involves recrystallization from aqueous ethanol to remove unreacted precursors. Analytical techniques like ion-exchange chromatography or potentiometric titration are used to confirm purity (>98%) and stoichiometry (C6H5Na3O7, MW: 258.07) . For anhydrous forms, lyophilization under vacuum is recommended .

Q. How can researchers distinguish between stereoisomers of isocitrate (e.g., D-threo vs. L-threo)?

- Methodological Answer : Chiral chromatography (e.g., using a Chirobiotic T column) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, D-threo-isocitrate (CAS: 6061-97-8) shows distinct NOE correlations in ¹H-NMR for the (1R,2S) configuration . Polarimetry ([α]D²⁵ = +29.7° for D-threo) is also a rapid qualitative tool .

Q. What experimental protocols are used to study isocitrate’s role in the TCA cycle?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) coupled with mass spectrometry tracks isocitrate flux in cell lysates. Enzyme activity assays for isocitrate dehydrogenase (IDH) require NADP⁺ cofactor monitoring at 340 nm. Buffered solutions (pH 7.4) with 2 mM Mg²⁺ are critical to mimic physiological conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in metal-isocitrate complexes?

- Methodological Answer : Single-crystal X-ray diffraction using synchrotron radiation (λ = 0.7–1.0 Å) is optimal for resolving metal coordination (e.g., Mn³⁺ or Ho³⁺ complexes). Refinement with SHELXL (via OLEX2 interface) accounts for anisotropic displacement parameters. For example, holmium citrate (C6H5O7Ho) exhibits a triclinic lattice (P1 space group) with Ho–O bond lengths of 2.3–2.5 Å .

Q. What strategies address contradictions in enzyme-substrate specificity studies (e.g., isocitrate lyase vs. 2-methylisocitrate lyase)?

- Methodological Answer : Competitive inhibition assays with stereopure substrates clarify specificity. For instance, isocitrate lyase (EC 4.1.3.1) cleaves (1R,2S)-isocitrate but not (2S,3R)-2-methylisocitrate, while MICL (EC 4.1.3.30) shows the inverse selectivity. Mutagenesis of active-site residues (e.g., Arg153 in MICL) combined with MD simulations can identify steric/electronic determinants .

Q. How are in vivo toxicity and genotoxicity profiles assessed for isocitrate derivatives?

- Methodological Answer : OECD guidelines are mandatory:

- Acute oral toxicity (OECD TG 423): Administer 2,000 mg/kg to rats; observe mucoid stools as an endpoint .

- Genotoxicity: Bacterial reverse mutation (OECD TG 471) in S. typhimurium strains and in vitro chromosomal aberration tests (OECD TG 473) using CHL/IU cells .

- Reproductive toxicity: Combined repeated-dose (OECD TG 422) at 1,000 mg/kg/day over 28 days .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzymatic activity for isocitrate isomers?

- Critical Analysis : Discrepancies often arise from stereochemical impurities. For example, commercial "DL-isocitrate" may contain <5% D-threo isomer, skewing kinetic data (Km values). Validate substrate purity via chiral HPLC before assays. Literature contradictions in IDH activation (e.g., NADPH yield) may also stem from Mg²⁺ concentration variations (optimum: 2–5 mM) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.